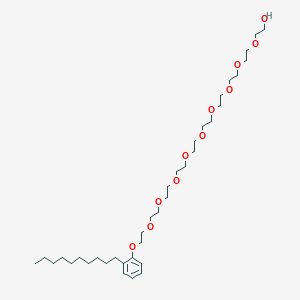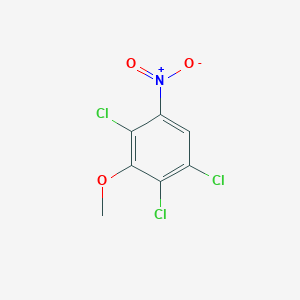
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using reagents such as methyl iodide or methyl bromide in the presence of a strong base.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Alcohols (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexanol).
Substitution: Halogenated derivatives (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexane-1-chlorocarboxylic acid).
Scientific Research Applications
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The methyl groups and cyclohexane ring can influence the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,2,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
Cyclohexanecarboxylic acid: A cyclohexane derivative with a carboxylic acid group.
Uniqueness
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of both a methylidene group and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64108-17-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-methylidenecyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8-10(2,3)6-5-7-11(8,4)9(12)13/h1,5-7H2,2-4H3,(H,12,13) |
InChI Key |
OKZWUUXIKOSGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=C)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


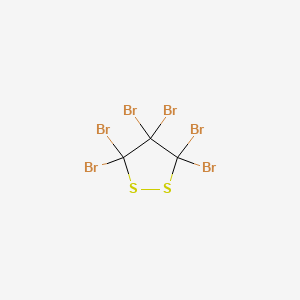
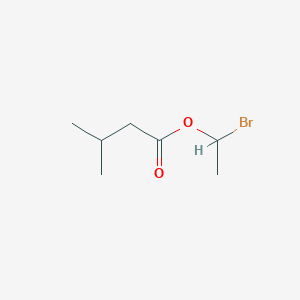
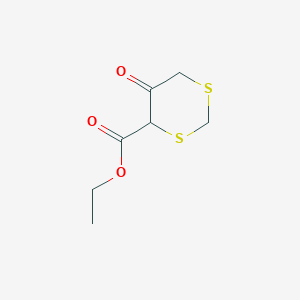

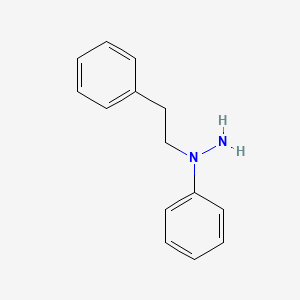
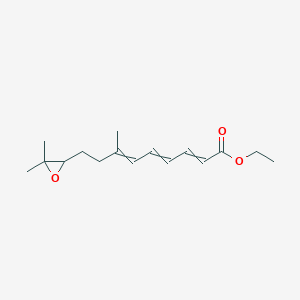
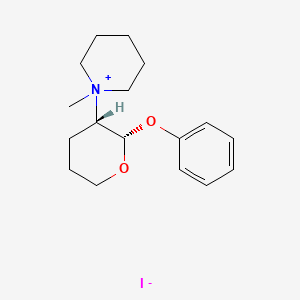
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
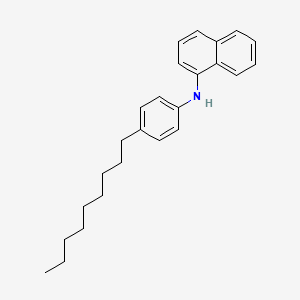
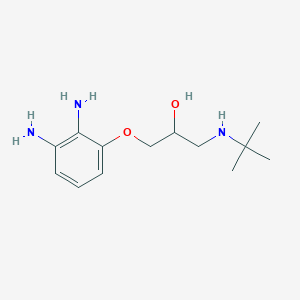
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
